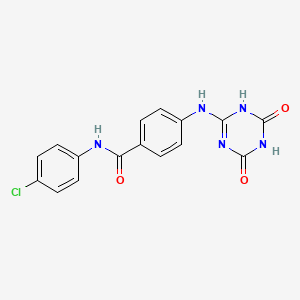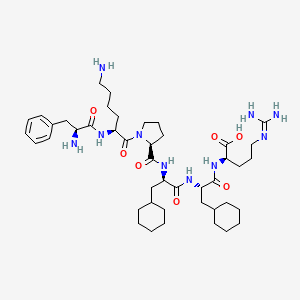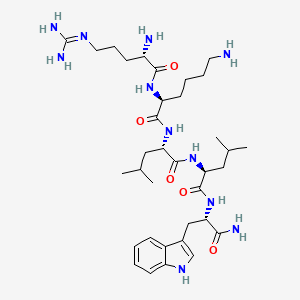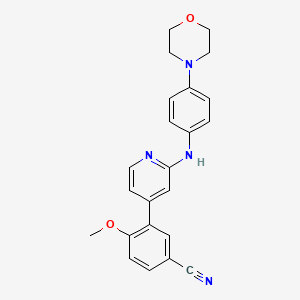
Cy3-PEG8-Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3-PEG8-Alkyne is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains eight polyethylene glycol (PEG) units and an alkyne group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The presence of PEG units enhances its solubility and biocompatibility, making it suitable for various biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cy3-PEG8-Alkyne typically involves the conjugation of Cyanine 3 with a PEG linker and an alkyne group. The process begins with the preparation of Cyanine 3, followed by the attachment of the PEG linker through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Cy3-PEG8-Alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. This reaction is highly specific and efficient, making it a popular choice for bioconjugation and labeling applications .
Common Reagents and Conditions:
Reagents: Copper sulfate, sodium ascorbate, azide-containing molecules.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of Cy3 and can be used for various labeling and imaging applications .
Applications De Recherche Scientifique
Cy3-PEG8-Alkyne has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research to visualize and quantify biological processes.
Industry: Applied in the development of biosensors, drug delivery systems, and other biotechnological innovations
Mécanisme D'action
The mechanism of action of Cy3-PEG8-Alkyne involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. This reaction forms a stable triazole linkage between the alkyne group of this compound and the azide group of the target molecule. The resulting conjugate retains the fluorescent properties of Cy3, allowing for the visualization and tracking of the labeled molecule .
Comparaison Avec Des Composés Similaires
Cy3-PEG4-Alkyne: Contains four PEG units and an alkyne group. It has similar properties but lower solubility and biocompatibility compared to Cy3-PEG8-Alkyne.
Cy5-PEG8-Alkyne: A derivative of Cyanine 5 (Cy5) with eight PEG units and an alkyne group. It has a different spectral range and is used for multiplex imaging applications.
Cy3-PEG8-Azide: Contains eight PEG units and an azide group instead of an alkyne group. .
Uniqueness: this compound stands out due to its combination of high solubility, biocompatibility, and efficient CuAAc reactivity. The presence of eight PEG units enhances its stability and reduces non-specific interactions, making it a versatile tool for various research applications .
Propriétés
Formule moléculaire |
C49H72ClN3O9 |
|---|---|
Poids moléculaire |
882.6 g/mol |
Nom IUPAC |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C49H71N3O9.ClH/c1-7-25-54-27-29-56-31-33-58-35-37-60-39-40-61-38-36-59-34-32-57-30-28-55-26-23-50-47(53)22-9-8-14-24-52-44-19-13-11-17-42(44)49(4,5)46(52)21-15-20-45-48(2,3)41-16-10-12-18-43(41)51(45)6;/h1,10-13,15-21H,8-9,14,22-40H2,2-6H3;1H |
Clé InChI |
BIZZKBGGPQROCG-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)





![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
